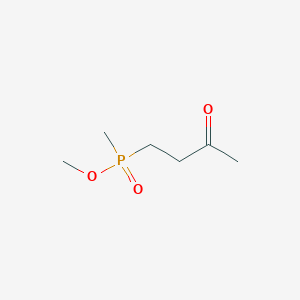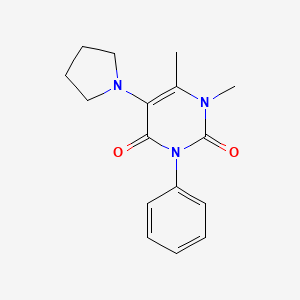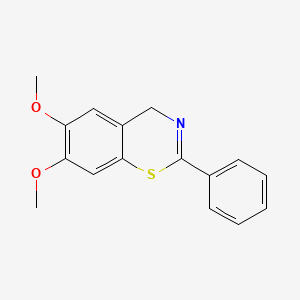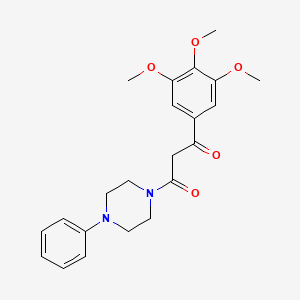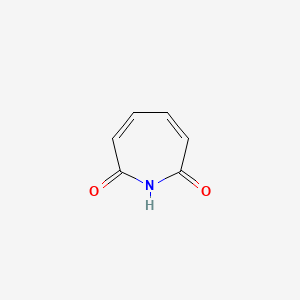
1H-azepine-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-azepine-2,7-dione is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-azepine-2,7-dione can be synthesized through several methods. One common approach involves the [1,7]-electrocyclization of unsaturated azomethine ylides and azatriene anions . Another method includes the photocycloaddition of substituted alkenes with isoindole-dione derivatives in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound often involves one-pot synthesis techniques, which are efficient and cost-effective. These methods typically include the recyclization of small and medium carbo- or azacyclanes and multicomponent heterocyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1H-azepine-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield partially or fully saturated azepine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various azepine derivatives, which can exhibit different degrees of saturation and functionalization .
Scientific Research Applications
1H-azepine-2,7-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-azepine-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anticonvulsant, analgesic, and antineoplastic activities .
Comparison with Similar Compounds
Azepine: A seven-membered nitrogen-containing heterocycle.
Azepane: A fully saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-azepine-2,7-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
24833-10-1 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
azepine-2,7-dione |
InChI |
InChI=1S/C6H5NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H,(H,7,8,9) |
InChI Key |
FJQZWODWLBQDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)

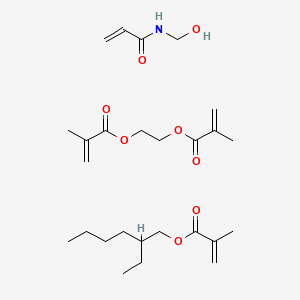
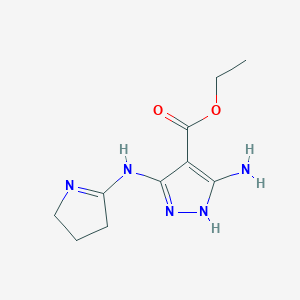
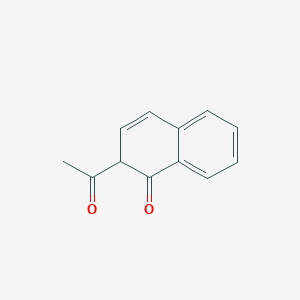
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
